2,6,8-Trichloropurine

Vue d'ensemble

Description

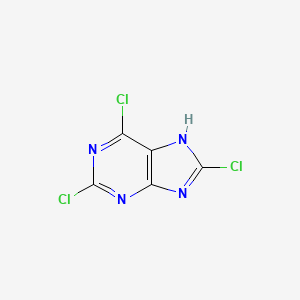

2,6,8-Trichloropurine (2,6,8-TCP) is an organic compound that is used in scientific research in many different fields. It is a useful tool for researchers in areas such as biochemistry, physiology, and pharmacology. 2,6,8-TCP is a synthetic purine analog that has been used in a variety of experiments to study its biochemical and physiological effects.

Applications De Recherche Scientifique

Chimie analytique : Développement de la méthode HPLC

2,6,8-Trichloropurine peut être analysée par chromatographie liquide haute performance (HPLC) en phase inverse. Cette méthode implique une phase mobile contenant de l'acétonitrile, de l'eau et un acide tel que l'acide phosphorique ou l'acide formique pour la compatibilité avec la spectrométrie de masse . Cette application est cruciale pour le contrôle qualité et l'évaluation de la pureté dans les produits pharmaceutiques.

Médecine : Précurseur dans la synthèse de médicaments

En recherche médicale, le this compound sert de précurseur pour la synthèse de divers médicaments. Il est particulièrement important dans la synthèse des 6-thiopurines, qui sont utilisées dans le traitement de la leucémie et des maladies auto-immunes . La réactivité du composé avec d'autres produits chimiques en fait un point de départ précieux pour la création d'agents thérapeutiques.

Agriculture : Synthèse d'agrochimiques

Bien que des applications spécifiques en agriculture ne soient pas directement mentionnées, les purines, y compris les versions chlorées comme le this compound, pourraient potentiellement être utilisées dans la synthèse d'agrochimiques. Ces composés pourraient être impliqués dans la production de régulateurs de croissance ou d'autres produits chimiques liés aux plantes .

Science des matériaux : Analyse par spectroscopie infrarouge

La structure du this compound peut être analysée par spectroscopie infrarouge (IR) pour comprendre son interaction avec divers matériaux. Ces informations peuvent être essentielles pour le développement de nouveaux matériaux ayant les propriétés souhaitées .

Biochimie : Recherche sur la synthèse des nucléotides

En biochimie, le this compound est utilisé pour étudier la synthèse des nucléotides. Il est impliqué dans la recherche sur le métabolisme des purines et la synthèse des composants de l'ADN et de l'ARN, qui sont des processus fondamentaux dans les organismes vivants .

Pharmacologie : Recherche antitumorale et antidépressive

Pharmacologiquement, le this compound est utilisé dans la recherche de nouveaux agents antitumoraux et antidépresseurs. C'est un composé clé dans la synthèse de nouveaux médicaments avec des applications thérapeutiques potentielles .

Recherche en chimie : Études de réactivité et de transformation

En recherche en chimie, le this compound est un sujet d'intérêt en raison de sa réactivité, qui permet diverses transformations. Il est utilisé pour étudier différentes réactions chimiques et synthétiser de nouveaux composés avec des propriétés uniques .

Impact environnemental : Études de dégradation

Bien que des études spécifiques sur l'impact environnemental du this compound ne soient pas détaillées, sa dégradation et son interaction avec les facteurs environnementaux sont probablement des domaines de recherche. Comprendre sa stabilité et sa dégradation peut informer sur son utilisation et son élimination sûres .

Analyse Biochimique

Biochemical Properties

2,6,8-Trichloropurine plays a crucial role in biochemical reactions, particularly in the inhibition of halogenation during the biosynthesis of chlortetracycline by Streptomyces aureofaciens . It interacts with various enzymes and proteins, including urate oxidase, where it acts as an inhibitor with a ( K_i ) of 1 μM . The nature of these interactions involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting the overall biochemical pathways.

Cellular Effects

This compound has been shown to influence various cellular processes. It inhibits urate oxidase in Dictyostelium discoideum, which affects oxidative metabolism and chemiluminescence . This compound can alter cell signaling pathways, gene expression, and cellular metabolism by inhibiting key enzymes and proteins involved in these processes. The impact on cell function includes changes in metabolic flux and the accumulation of specific metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to the active sites of enzymes, thereby inhibiting their activity. For example, it inhibits urate oxidase by binding to its active site, preventing the enzyme from catalyzing the oxidation of uric acid . This inhibition leads to changes in gene expression and cellular metabolism, as the accumulation of uric acid and other metabolites can affect various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on enzymes like urate oxidase over extended periods, but its stability may be affected by environmental conditions such as temperature and pH . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit specific enzymes without causing significant toxic effects. At higher doses, it may lead to adverse effects such as toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect, but exceeding this threshold can result in toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to purine metabolism. It interacts with enzymes such as urate oxidase, affecting the breakdown of uric acid and other purine derivatives . This interaction can lead to changes in metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of this compound across cell membranes and its accumulation in specific cellular compartments . The localization and accumulation of this compound can affect its activity and function within the cell.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its inhibitory effects on enzymes and proteins. The targeting signals and post-translational modifications of this compound direct it to specific organelles, such as the mitochondria or the nucleus . This subcellular localization is crucial for its activity and function, as it allows this compound to interact with its target enzymes and proteins effectively.

Propriétés

IUPAC Name |

2,6,8-trichloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3N4/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTCECRKQRKFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(N1)Cl)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180297 | |

| Record name | 2,6,8-Trichloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2562-52-9 | |

| Record name | 2,6,8-Trichloro-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2562-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6,8-Trichloropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Trichloropurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6,8-Trichloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,8-trichloropurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2,6,8-Trichloropurine is a chlorinated purine derivative. While the provided abstracts do not explicitly state its molecular formula and weight, these can be deduced from its structure:

ANone: A key paper [] describes an efficient synthesis of this compound by oxidizing 2,6,8-purinetrithiol with chlorine gas. This method is touted as superior to previously existing methods for producing chloropurines.

ANone: Yes, this compound serves as a valuable starting material for synthesizing various substituted purine analogs. One study [] employed it in the synthesis of 8-substituted 2-chloro-2′-deoxyadenosine (2-CdA) derivatives. This involved reacting this compound with 1,2,3,5-tetra-O-acetyl-D-ribofuranose, followed by further modifications to introduce the desired 8-substituents. These derivatives were investigated for potential anticancer activity.

ANone: Research suggests that this compound might possess virostatic properties []. In a study on vaccinia virus multiplication, it demonstrated inhibitory effects, though these were not reversed by adenine, unlike the inhibition observed with 2,6-diaminopurine. This suggests a different mechanism of action compared to 2,6-diaminopurine.

ANone: Yes, one study [] utilized this compound as a specific inhibitor of uricase (urate: oxygen oxidoreductase). This allowed researchers to pinpoint the localization of uricase activity within rat liver cells using electron microscopy. The inhibition of uricase activity by this compound confirmed the specificity of the staining observed in the crystalline cores of hepatic peroxisomes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4Z,6E,10E)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1237848.png)

![1-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxycyclopropane-1-carboxylic acid](/img/structure/B1237856.png)

![2-[4-(3-ethoxy-4-hydroxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(3-methylphenyl)acetamide](/img/structure/B1237858.png)